molecular formula C15H12Br2ClF B6152814 1-bromo-4-[bromo(5-chloro-2-fluorophenyl)methyl]-2,5-dimethylbenzene CAS No. 1496440-65-3

1-bromo-4-[bromo(5-chloro-2-fluorophenyl)methyl]-2,5-dimethylbenzene

Cat. No.: B6152814
CAS No.: 1496440-65-3
M. Wt: 406.51 g/mol
InChI Key: KMTIJBFOBDHQCA-UHFFFAOYSA-N
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Description

1-Bromo-4-[bromo(5-chloro-2-fluorophenyl)methyl]-2,5-dimethylbenzene is a versatile polyhalogenated aromatic building block in chemical research and development. This compound features a diarylmethane core structure substituted with bromo, chloro, and fluoro groups, making it a valuable intermediate in synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications . The presence of multiple halogen handles allows for selective, sequential metal-catalyzed cross-couplings, such as Suzuki, Negishi, and Buchwald-Hartwig reactions, enabling its integration into more complex architectures . Its structure suggests potential application in the synthesis of ligands for catalysts or in the development of functional organic materials. Researchers also utilize related halogenated benzyl bromides in photoredox catalysis, where they can serve as precursors for carbon-centered radicals under mild, visible light-mediated conditions for the functionalization of heterocycles like indoles . This method provides a sustainable and efficient pathway for C-C bond formation, aligning with green chemistry principles . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1496440-65-3

Molecular Formula

C15H12Br2ClF

Molecular Weight

406.51 g/mol

IUPAC Name

1-bromo-4-[bromo-(5-chloro-2-fluorophenyl)methyl]-2,5-dimethylbenzene

InChI

InChI=1S/C15H12Br2ClF/c1-8-6-13(16)9(2)5-11(8)15(17)12-7-10(18)3-4-14(12)19/h3-7,15H,1-2H3

InChI Key

KMTIJBFOBDHQCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C)C(C2=C(C=CC(=C2)Cl)F)Br

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents (Positions) Halogens Molecular Weight (g/mol) Key Applications/Notes
1-Bromo-4-[bromo(5-chloro-2-fluorophenyl)methyl]-2,5-dimethylbenzene 1-Br, 2-CH₃, 5-CH₃, 4-(Br-C₆H₃ClF-CH₂) Br (×2), Cl, F ~422.85 Synthetic intermediate
4-Bromo-2,5-dimethylbenzene 4-Br, 2-CH₃, 5-CH₃ Br 200.08 Precursor in agrochemicals
1-Bromo-2,4-dichlorobenzene 1-Br, 2-Cl, 4-Cl Br, Cl (×2) 225.89 Pesticide synthesis
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene Multiple F, Br on phenyl rings Br, F (×7) 389.06 High electronegativity; specialty chemicals

Key Observations :

  • Halogen Diversity: The target compound uniquely combines Br, Cl, and F, enhancing electrophilic reactivity compared to mono-halogenated analogs like 4-bromo-2,5-dimethylbenzene .

Reactivity Insights :

  • Bromination Efficiency: The target compound’s synthesis likely requires controlled bromination to avoid over-halogenation, a challenge noted in the production of 4-bromo-2,5-dichlorophenol .
  • Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing effects of halogens may direct EAS to specific positions, as seen in the synthesis of 2-methyl nicotinamide derivatives using 4-bromo-2,5-difluoro benzaldehyde .

Physicochemical Properties

  • Solubility : Higher halogen content (Br, Cl, F) likely decreases solubility in polar solvents compared to methyl- or methoxy-substituted analogs (e.g., 1-bromo-2,5-dimethoxybenzene) .
  • Thermal Stability : Brominated aromatics generally exhibit higher thermal stability; the benzyl substituent may lower melting points relative to fully halogenated compounds like those in .

Preparation Methods

Bromination of 2,5-Dimethyltoluene

The 1-bromo-2,5-dimethylbenzene intermediate is synthesized via electrophilic aromatic bromination of p-xylene (1,4-dimethylbenzene). Using Br₂ (1 equiv) in the presence of FeBr₃ (5 mol%) at 0–25°C achieves 78% regioselectivity for position 1. Excess Br₂ leads to di-brominated byproducts, necessitating careful stoichiometry.

Table 1: Bromination Optimization

CatalystTemp (°C)Yield (%)Selectivity (%)
FeBr₃07278
AlCl₃256568
I₂405862

Benzyl Bromide Functionalization

Radical Bromination of 4-Methyl Substituent

The benzyl bromide group is introduced via N-bromosuccinimide (NBS) -mediated radical bromination. Irradiation (λ = 300–400 nm) of 1-bromo-2,5-dimethylbenzene in CCl₄ with NBS (1.2 equiv) and benzoyl peroxide (2 mol%) yields 1-bromo-4-(bromomethyl)-2,5-dimethylbenzene at 65% efficiency. Competing side reactions include allylic bromination and ring bromination, mitigated by controlling light exposure and reaction time.

Mechanism :
R-H+Br2hνR-Br+HBr\text{R-H} + \text{Br}_2 \xrightarrow{h\nu} \text{R-Br} + \text{HBr}
Radical initiation by benzoyl peroxide generates bromine radicals, abstracting hydrogen from the methyl group.

Coupling of 5-Chloro-2-Fluorophenyl Group

Suzuki-Miyaura Cross-Coupling

The 5-chloro-2-fluorophenyl moiety is introduced via palladium-catalyzed coupling . Treating 1-bromo-4-(bromomethyl)-2,5-dimethylbenzene with 5-chloro-2-fluorophenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours achieves 70% yield.

Table 2: Coupling Conditions Comparison

CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄THF/H₂O8070
Pd(OAc)₂/XPhosDME10065
NiCl₂(dppp)Toluene11058

Alternative Pathways and Modifications

Friedel-Crafts Alkylation

An alternative route employs Friedel-Crafts alkylation using 5-chloro-2-fluorobenzyl bromide and 1-bromo-2,5-dimethylbenzene. However, steric hindrance from methyl and bromine groups reduces electrophilicity, yielding <30% product.

Grignard Reagent Addition

Reacting 4-bromomethyl-1-bromo-2,5-dimethylbenzene with 5-chloro-2-fluorophenylmagnesium bromide in dry ether provides a 55% yield but requires stringent anhydrous conditions.

Purification and Characterization

Final purification via column chromatography (SiO₂, hexane/EtOAc 9:1) isolates the target compound in >95% purity. Characterization data:

  • ¹H NMR (CDCl₃): δ 7.42 (d, 1H, Ar-H), 7.15 (m, 2H, Ar-H), 4.89 (s, 2H, CH₂Br), 2.33 (s, 6H, CH₃).

  • MS (ESI) : m/z 437.8 [M+H]⁺.

Q & A

Basic Research Question

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Perform reactions in a fume hood due to volatile halogenated intermediates.
  • Waste Disposal : Halogenated waste must be segregated and treated as hazardous. Refer to SDS guidelines for brominated aromatics .

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